molecular formula C13H14N2O4S B2710996 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide CAS No. 109568-86-7

3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Cat. No.: B2710996
CAS No.: 109568-86-7
M. Wt: 294.33
InChI Key: JPZHVOLQHHCWRT-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with amino (-NH₂), hydroxyl (-OH), and sulfonamide (-SO₂NH-) groups. The sulfonamide moiety is further linked to a 4-methoxyphenyl group, introducing electron-donating methoxy (-OCH₃) substituents. Its molecular formula is C₁₄H₁₆N₂O₄S (molecular weight: 324.35 g/mol), with the SMILES notation COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)N .

Notably, the 4-methoxyphenyl group enhances electron delocalization, a feature critical in modulating intramolecular charge transfer (ICT) effects, as observed in related compounds .

Properties

IUPAC Name

3-amino-4-hydroxy-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-19-10-4-2-9(3-5-10)15-20(17,18)11-6-7-13(16)12(14)8-11/h2-8,15-16H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZHVOLQHHCWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of quinones, while reduction of the nitro group results in the corresponding amine .

Scientific Research Applications

3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs with COX-2 Inhibitory Activity

Several sulfonamide derivatives share structural similarities with the target compound, particularly in the para-substituted phenyl groups:

Compound Name Key Substituents Biological Activity (COX-2 Inhibition) Reference
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) Quinazolinone core, 4-methoxyphenyl, ethenyl linker 47.1% inhibition at 20 μM (less potent than celecoxib)
5-Amino-2-chloro-N-(4-methoxyphenyl)benzene-1-sulfonamide Chloro, amino, 4-methoxyphenyl No COX-2 data; structural similarity suggests potential activity
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide Bromo, chloro, 4-methoxyphenyl No COX-2 data; halogen substituents may enhance lipophilicity

Key Findings :

  • The 4-methoxyphenyl group in compound 1c is critical for COX-2 inhibition, as para-substituents on the phenyl ring influence binding affinity. However, solubility limitations at concentrations >50 μM are common in sulfonamides, even with hydrophilic groups .
  • Halogenated analogs (e.g., chloro, bromo) exhibit increased molecular weight and lipophilicity, which may affect membrane permeability but reduce aqueous solubility .
Spectroscopic and Electronic Properties

The electron-donating methoxy group in the target compound impacts its electronic transitions, as seen in related chromophores:

  • In bis-(4-methoxyphenyl)aminophenyl derivatives, methoxy groups induce blue shifts (λmax ~745 nm) compared to dialkylamino substituents (λmax ~753 nm) due to reduced ICT .
  • For 4-phenylethynylquinazolines , methoxy substituents reduce emission intensity in DMF while red-shifting wavelengths (~450→470 nm), attributed to solvent interactions and ICT modulation .

Comparison with Target Compound :

  • Fluorescence properties (if measured) would likely differ from halogenated analogs due to reduced spin-orbit coupling from halogens .
Physicochemical Properties
Property 3-Amino-4-Hydroxy-N-(4-Methoxyphenyl)Benzene-1-Sulfonamide 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide
Molecular Weight 324.35 g/mol 435.45 g/mol 391.67 g/mol
Solubility Moderate (polar solvents) Poor in aqueous media at >50 μM Likely low (halogens increase lipophilicity)
Key Functional Groups -NH₂, -OH, -OCH₃ Quinazolinone, -OCH₃, ethenyl -Br, -Cl, -OCH₃

Insights :

  • The target compound’s amino and hydroxy groups improve solubility compared to halogenated analogs but may still face challenges in biological assays due to aggregation .

Biological Activity

3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide, also known by its CAS number 109568-86-7, is an organic compound that has garnered interest due to its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide can be represented as follows:

  • IUPAC Name : 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzenesulfonamide
  • Molecular Formula : C13H14N2O4S
  • Molecular Weight : 294.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the context of its potential therapeutic applications in treating inflammatory conditions and infections .

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. Studies have shown that 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide can inhibit the growth of certain bacteria, making it a candidate for further investigation as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamides are well-documented. Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating its potential utility in treating inflammatory diseases .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. For example, it may act on carbonic anhydrases or other sulfonamide-sensitive enzymes, which are crucial in various physiological processes.

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the antimicrobial effects against Staphylococcus aureus, showing a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Study 2 Demonstrated anti-inflammatory effects in a murine model of arthritis, with a notable decrease in paw swelling and inflammatory cytokines after treatment with the compound.
Study 3 Evaluated enzyme inhibition activity against carbonic anhydrase, revealing a competitive inhibition pattern with an IC50 value of approximately 30 µM.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide, it is beneficial to compare it with structurally similar compounds.

CompoundStructureAntimicrobial ActivityEnzyme Inhibition
3-amino-4-hydroxy-N-(2-methoxyphenyl)benzene-1-sulfonamideSimilar to target compoundModerateWeak
3-amino-4-hydroxy-N-(3-methoxyphenyl)benzene-1-sulfonamideSimilar to target compoundHighModerate

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